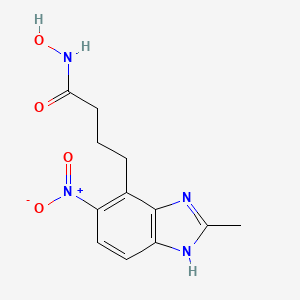
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydroxybutanamide Side Chain Addition: The hydroxybutanamide side chain can be introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable butanamide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzimidazole derivatives.
科学研究应用
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide: Unique due to its specific substitution pattern and side chain.
Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 5-nitrobenzimidazole share structural similarities but differ in their substitution patterns and functional groups.
Uniqueness
This compound stands out due to its combination of a hydroxybutanamide side chain and a nitro-substituted benzimidazole core, which imparts unique chemical and biological properties.
属性
CAS 编号 |
91489-76-8 |
|---|---|
分子式 |
C12H14N4O4 |
分子量 |
278.26 g/mol |
IUPAC 名称 |
N-hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide |
InChI |
InChI=1S/C12H14N4O4/c1-7-13-9-5-6-10(16(19)20)8(12(9)14-7)3-2-4-11(17)15-18/h5-6,18H,2-4H2,1H3,(H,13,14)(H,15,17) |
InChI 键 |
POFXRSVAVQXQNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=CC(=C2CCCC(=O)NO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)






![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)

![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)


